(2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride
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Overview
Description
(2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride: is an organic compound that features a hydrazine group attached to a phenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride typically involves the reaction of 3,4,5-trimethoxyphenol with ethylene oxide to form 2-(3,4,5-trimethoxyphenoxy)ethanol. This intermediate is then reacted with hydrazine hydrate under acidic conditions to yield the desired hydrazine derivative. The final product is obtained as a hydrochloride salt by treating the hydrazine derivative with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Azides or nitroso compounds.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its hydrazine moiety can interact with biological targets, making it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with various biomolecules, leading to alterations in their function. The phenoxyethyl moiety can also interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
- (3-Chloro-2-methylphenyl)hydrazine hydrochloride
- (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride
Comparison: Compared to these similar compounds, (2-(3,4,5-Trimethoxyphenoxy)ethyl)hydrazine hydrochloride is unique due to the presence of the trimethoxyphenoxy group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The trimethoxy groups can also enhance the compound’s solubility and stability, making it more suitable for certain applications.
Properties
CAS No. |
69781-90-4 |
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Molecular Formula |
C11H19ClN2O4 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
[2-(3,4,5-trimethoxyphenoxy)ethylamino]azanium;chloride |
InChI |
InChI=1S/C11H18N2O4.ClH/c1-14-9-6-8(17-5-4-13-12)7-10(15-2)11(9)16-3;/h6-7,13H,4-5,12H2,1-3H3;1H |
InChI Key |
DCJNQFXCXJNLFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCCN[NH3+].[Cl-] |
Origin of Product |
United States |
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